molecular formula C21H17BrN2O2 B15061077 4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid

4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No.: B15061077
M. Wt: 409.3 g/mol
InChI Key: SXYHJHKRCVVOER-UHFFFAOYSA-N
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Description

4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a methylidene bridge, and a benzo[b]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chlorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid
  • 4-[(3-fluorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid

Uniqueness

What sets 4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid apart is the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C21H17BrN2O2

Molecular Weight

409.3 g/mol

IUPAC Name

4-[(3-bromophenyl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

InChI

InChI=1S/C21H17BrN2O2/c1-24-11-14(9-13-5-4-6-15(22)10-13)20-17(12-24)19(21(25)26)16-7-2-3-8-18(16)23-20/h2-10H,11-12H2,1H3,(H,25,26)

InChI Key

SXYHJHKRCVVOER-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=CC2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

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